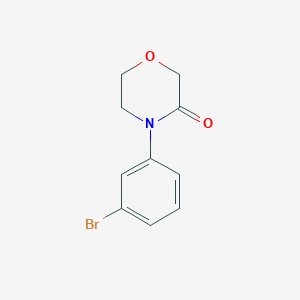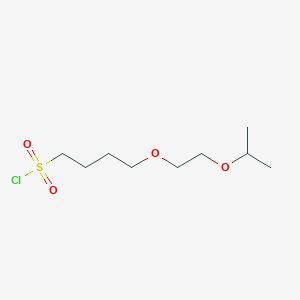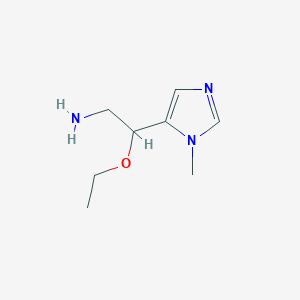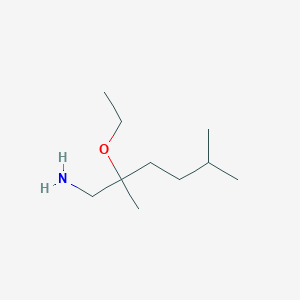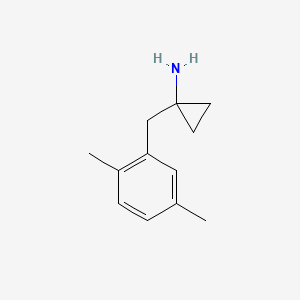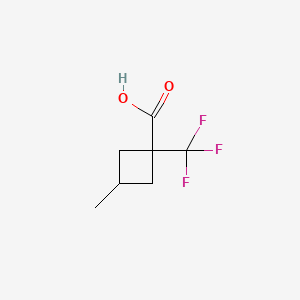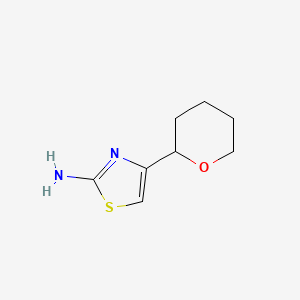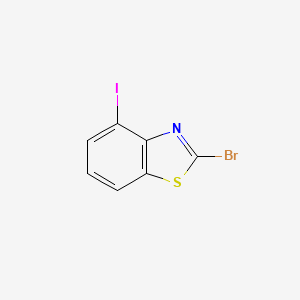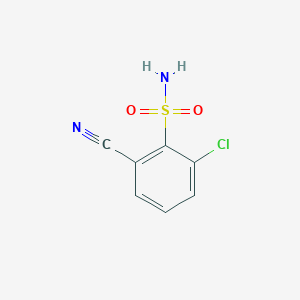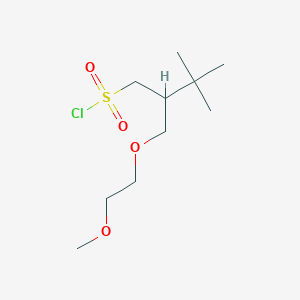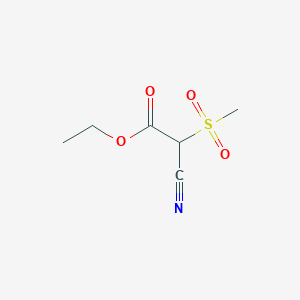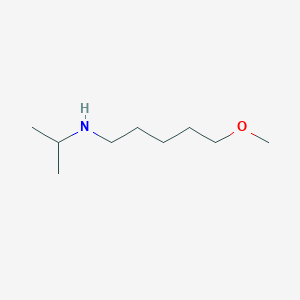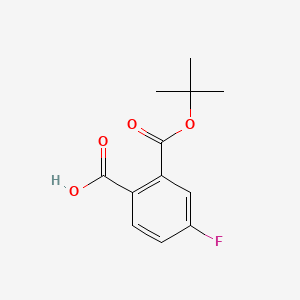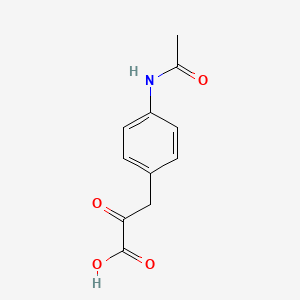![molecular formula C12H16BrN3O3 B13624348 tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C . The process involves the use of reagents such as potassium acetate and 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridinyl carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
作用機序
The mechanism of action of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridinyl group allows the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate: Similar structure with an additional chlorine atom.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure but similar carbamate functionality.
Uniqueness
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridinyl group and a carbamate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C12H16BrN3O3 |
|---|---|
分子量 |
330.18 g/mol |
IUPAC名 |
tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChIキー |
QAYQDBIQYRLEFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


